molecular formula C18H19NO3S B2538024 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 1118507-77-9

7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B2538024
CAS RN: 1118507-77-9
M. Wt: 329.41
InChI Key: QKQTZUPZYDNFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications for various neurological disorders.

Mechanism of Action

The mechanism of action of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the binding of the compound to the benzodiazepine site of the GABA-A receptor. This binding enhances the affinity of GABA for the receptor, leading to an increase in the frequency of chloride ion channel opening and hyperpolarization of the neuron. This hyperpolarization reduces the excitability of the neuron, leading to the anxiolytic, antidepressant, and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, leading to the inhibition of neuronal activity. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This increase in BDNF levels may contribute to the antidepressant effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various neurological disorders. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the research on 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. One direction is to investigate the potential therapeutic applications of the compound in other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to develop more soluble analogs of the compound that can be administered more easily in lab experiments. Additionally, the development of imaging techniques that can visualize the binding of the compound to the GABA-A receptor in vivo could provide valuable insights into the mechanism of action of the compound.

Synthesis Methods

The synthesis of 7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves the reaction of 7-amino-1-methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce anxiolytic, antidepressant, and anticonvulsant effects.

properties

IUPAC Name

7-methyl-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-13-5-8-15(9-6-13)23(21,22)19-11-3-4-18(20)16-12-14(2)7-10-17(16)19/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQTZUPZYDNFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.